molecular formula C26H27N3O2S B378883 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-13-4

3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B378883
CAS No.: 361154-13-4
M. Wt: 445.6g/mol
InChI Key: VOROQAUIOGAITP-UHFFFAOYSA-N
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Description

5-Methylfuran-2-yl Group

  • Bioactivity : Furan derivatives are known for anti-inflammatory and anticancer properties, often interacting with DNA or redox-sensitive pathways.
  • Electronic Effects : The electron-rich furan ring enhances π-π stacking with aromatic residues in biological targets, improving binding affinity.
  • Metabolic Stability : Methyl substitution at the 5-position may reduce oxidative metabolism, prolonging half-life.

4-Propan-2-ylphenyl Substituent

  • Hydrophobic Interactions : The isopropyl group increases lipophilicity, enhancing membrane permeability and target engagement.
  • Steric Hindrance : Bulky substituents can direct binding to specific protein pockets, improving selectivity.
  • Comparative Analysis




















    SubstituentEffect on ActivityReference
    4-IsopropylphenylIncreased kinase inhibition
    5-Methylfuran-2-ylEnhanced DNA intercalation

Pharmacological Relevance of Tetrahydrothienoquinoline Scaffolds

The tetrahydrothienoquinoline core contributes to the compound’s biological activity through:

Properties

IUPAC Name

3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-14(2)16-9-11-17(12-10-16)28-25(30)24-23(27)22-21(20-13-8-15(3)31-20)18-6-4-5-7-19(18)29-26(22)32-24/h8-14H,4-7,27H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROQAUIOGAITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of thienoquinoline derivatives, which are known for their diverse pharmacological properties. The structural features of this compound include:

  • Amino group : Contributes to its reactivity and potential interactions with biological targets.
  • Furan ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Tetrahydrothienoquinoline core : Imparts unique pharmacological properties that may enhance its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial activity. The furan moiety is particularly noted for enhancing such effects. In vitro studies have shown promising results against various bacterial strains.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to the presence of specific substituents that modulate inflammatory pathways. Analogous compounds have demonstrated efficacy in reducing inflammation in models of arthritis and other inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in inflammatory models
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects.

Case Study 3: Cancer Cell Line Testing

The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Phenyl Ring Modifications

  • N-(4-Methoxyphenyl) analog : The methoxy group improves solubility via hydrogen bonding but may lower lipophilicity compared to the isopropyl group in the target compound .
  • N-(4-Fluorophenyl) analog : Fluorine’s electronegativity and small size balance hydrophobicity and polarity, offering intermediate pharmacokinetic properties between bromo and methoxy derivatives .

Heterocyclic Substituents

  • 5-Methylfuran-2-yl vs.
  • Benzothiazole-containing analogs : Compounds like ZINC2890638 incorporate a benzothiazole moiety, which introduces π-π stacking capabilities but may increase molecular weight beyond optimal ranges for oral bioavailability .

Core Scaffold Modifications

  • Tetrahydro vs.
  • Non-hydrogenated analogs: Fully aromatic thieno[2,3-b]quinolines (e.g., N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide) exhibit higher rigidity, which may improve target binding but increase metabolic oxidation risks .

Pharmacological and Physicochemical Properties

Property Target Compound N-(4-Bromophenyl) Analog N-(4-Methoxyphenyl) Analog Benzothiazole Derivative
Molecular Weight ~470 g/mol* 433.52 g/mol 433.52 g/mol 602.72 g/mol
logP (Predicted) ~3.8 ~3.5 ~2.9 ~4.2
Hydrogen Bond Acceptors 6 6 6 8
Polar Surface Area ~100 Ų ~95 Ų ~110 Ų ~135 Ų
Key Advantages Balanced lipophilicity, metabolic stability High target affinity Improved solubility Enhanced π-π interactions

*Estimated based on structural analogs.

Research Findings and Implications

  • Analgesic Activity : Derivatives like AU04271 and AZ729 exhibit high analgesic activity in preclinical models, suggesting the target compound’s isopropyl group may further optimize potency and duration of action .
  • Toxicity Profile : The absence of reactive groups (e.g., nitro or bromo substituents) in the target compound may reduce hematotoxicity risks observed in some analogs .

Preparation Methods

Cyclohexanone-Based Ring Formation

A common approach begins with cyclohexanone derivatives. For example:

  • Methylenehydroxy intermediate formation : Cyclohexanone reacts with ethyl formate and sodium methoxide to generate a methylenehydroxy salt.

  • Thiophene ring incorporation : Cyanoacetamide is added to form a pyridone intermediate, followed by chlorination with POCl₃ to yield a carbonitrile precursor.

  • Cyclization : The carbonitrile undergoes cyclization with KOBu or similar bases to form the tetrahydrothienoquinoline framework.

StepReagents/ConditionsYieldReference
1Ethyl formate, NaOMe85%
2Cyanoacetamide, POCl₃70%
3KOBu, DMSO90%

Functionalization at Position 4: 5-Methylfuran-2-yl Attachment

The 5-methylfuran group is introduced via cross-coupling or aldol-like reactions.

Aldol Condensation

  • Aldol adduct formation : The tetrahydrothienoquinoline intermediate reacts with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., KOH/EtOH).

  • Dehydration : The adduct is dehydrated using acidic (H₂SO₄) or thermal conditions to form the conjugated furan-substituted product.

ReactionConditionsYieldReference
AldolKOH, EtOH, 80°C75%
DehydrationH₂SO₄, Δ88%

Carboxamide Installation at Position 2

The N-(4-isopropylphenyl)carboxamide group is introduced via amide coupling.

Ester-to-Amide Conversion

  • Ester activation : The quinoline-2-carboxylate ester is treated with HOBt and EDC in dichloromethane to form an active intermediate.

  • Amine coupling : Reaction with 4-isopropylaniline in the presence of N-methylmorpholine (NMM) yields the carboxamide.

StepReagentsSolventYieldReference
1HOBt, EDCCH₂Cl₂95%
24-Isopropylaniline, NMMEtOH86%

Final Amination at Position 3

The 3-amino group is introduced via nitration followed by reduction.

Nitration-Reduction Sequence

  • Nitration : The intermediate is treated with HNO₃/H₂SO₄ to install a nitro group at position 3.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ reduces the nitro group to an amine.

ReactionConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0°C65%
ReductionH₂, Pd-C, EtOH90%

Optimization and Challenges

Solubility and Purification

  • Solubility issues : The tetrahydrothienoquinoline core exhibits low aqueous solubility, necessitating polar aprotic solvents (DMSO, DMF) for reactions.

  • Purification : Column chromatography (SiO₂, eluent: CHCl₃/MeOH 10:1) is critical for isolating the final product.

Byproduct Formation

  • Furan decomposition : The 5-methylfuran group is sensitive to strong acids; milder conditions (e.g., AcOH instead of H₂SO₄) improve stability.

  • Racemization : Chiral centers in the tetrahydro ring require careful control of reaction pH and temperature.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclohexanone routeHigh scalabilityMulti-step, low atom economy60–75%
Aldol condensationDirect furan installationRequires dehydration step70–88%
EDC/HOBt couplingHigh amidation efficiencyCostly reagents80–95%

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